Scorpioidine

Catalog No.
S1920214
CAS No.
80405-18-1
M.F
C20H31NO6
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scorpioidine

CAS Number

80405-18-1

Product Name

Scorpioidine

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[(1S)-1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate

Molecular Formula

C20H31NO6

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-14(5)20(25,12(2)3)19(24)26-11-15-7-9-21-10-8-16(22)17(15)21/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1

InChI Key

XDYWDZKXDBKDDT-SMLWLWDZSA-N

SMILES

CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O

Canonical SMILES

CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O

Application in Pharmaceutical and Medical Fields

Scorpioidine is a type of Pyrrolizidine Alkaloids (PAs), which are synthesized by either plants or microorganisms . They are naturally occurring secondary metabolites found in species applied in the pharmaceutical and food industries .

Results or Outcomes: PAs have both negative and positive effects on humans. The negative effects mainly concern hepatotoxicity and carcinogenicity, while the positive effects are potentially useful for pharmacological and medical applications . Studies have been conducted on the anticancer activity of PAs from plant and microbial sources (mainly Streptomyces strains) and on the antimicrobial activity of PAs on different strains of microorganisms (bacteria and fungi) .

Application in Plant Defense

PAs, including Scorpioidine, are specialized metabolites produced by various plant families that act as defense compounds against herbivores .

Method of Application: In the case of the plant Myosotis scorpioides, it accumulates retronecine-core PAs in N-oxide form in all organs, including flowers . Two genes encoding homospermidine synthase (HSS), a key enzyme in the PA biosynthetic pathway, were identified in M. scorpioides and these genes are expressed in all organs where PAs accumulate .

Results or Outcomes: The presence of PAs in M. scorpioides suggests a PA-mediated interaction between the plant and certain lepidopteran insects, which uptake and utilize these PAs as defense compounds against their predators and as precursors of their sex pheromones .

Application in Organic Chemistry

Scorpioidine is a germacranolide isolated from Vernonia scorpioides . Its unique conformation for a cyclodecadiene has been elucidated based on spectroscopic data and an X-ray analysis .

Results or Outcomes: The X-ray analysis provided valuable information about the stereostructure of Scorpioidine .

Potential Application as a Skeletal Muscle Relaxer

Scorpioidine has been shown to have “curare-like” properties, meaning it has potential medicinal applications as a skeletal muscle relaxer .

Results or Outcomes: Tests have only been done on mice in the 80s . It could definitely cause paralysis and be fatal, but more research is needed to confirm its effectiveness and safety .

Potential Application in Anticancer Activity

Studies have been conducted on the anticancer activity of Pyrrolizidine Alkaloids (PAs), including Scorpioidine .

Potential Application in Antimicrobial Activity

PAs, including Scorpioidine, have shown antimicrobial activity on different strains of microorganisms (bacteria and fungi) .

Scorpioidine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse structures and biological activities. It is characterized by a complex bicyclic structure that includes a pyrrolizidine ring system, which is typically derived from the combination of necine bases and necic acids. Scorpioidine is primarily found in plants of the Boraginaceae family and has been studied for its potential pharmacological properties.

Scorpioidine, like other PAs, is believed to exert its toxic effect through its pyrrolizidine ring system. This ring system can be metabolized in the body to form pyrrole derivatives that can damage liver cells []. However, the detailed mechanism of scorpioidine's hepatotoxicity requires further investigation.

  • Toxicity: Studies have shown that scorpioidine free bases (the non-salt form) cause ataxia (loss of coordination), lethargy, and death in mice []. This suggests that scorpioidine could be toxic to humans and animals if ingested in sufficient quantities.
  • Other hazards: Information on flammability, reactivity, or other hazards associated with scorpioidine is not readily available.
Typical of pyrrolizidine alkaloids. Key reactions include:

  • Oxidation: This introduces oxygen into the molecular structure, potentially altering its biological activity.
  • Hydroxylation: The addition of hydroxyl groups can modify the compound's solubility and reactivity.
  • Acetylation: This reaction involves the introduction of acetyl groups, which can enhance the stability and bioavailability of the compound.
  • Epoxidation: The formation of an epoxide can lead to highly reactive species that may interact with biological macromolecules, contributing to its pharmacological effects .

Scorpioidine exhibits various biological activities, including:

  • Antimicrobial Effects: Studies have indicated that scorpioidine possesses antimicrobial properties, making it a candidate for further investigation in developing new antibiotics.
  • Hepatotoxicity: Like many pyrrolizidine alkaloids, scorpioidine has been linked to hepatotoxic effects, raising concerns about its safety in medicinal applications .
  • Potential Antitumor Activity: Some research suggests that scorpioidine may exhibit antitumor properties, although more studies are needed to elucidate its mechanisms and efficacy .

Scorpioidine can be synthesized through several methods:

  • Natural Extraction: It is primarily isolated from plant sources within the Boraginaceae family.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic pathways may vary but typically include steps like decarboxylation and photocyclization to form the desired pyrrolizidine structure .

Scorpioidine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, scorpioidine is being explored for use in drug development, particularly in treating infections and possibly cancer.
  • Agriculture: Its antimicrobial properties could be utilized in developing natural pesticides or fungicides .

Research on interaction studies involving scorpioidine highlights its potential effects on human health:

  • Metabolic Activation: Scorpioidine can undergo metabolic transformations that may lead to the formation of reactive metabolites capable of binding to cellular macromolecules such as DNA and proteins. This interaction raises concerns regarding genotoxicity and carcinogenicity associated with pyrrolizidine alkaloids .
  • Synergistic Effects: Studies are ongoing to determine how scorpioidine interacts with other compounds, which may enhance or mitigate its biological activities.

Scorpioidine shares structural similarities with other pyrrolizidine alkaloids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
LycopsamineContains a similar bicyclic structureKnown for its neurotoxic effects
MonocrotalineAlso a pyrrolizidine alkaloidAssociated with severe hepatotoxicity
RetronecineShares necine base structureExhibits significant genotoxicity
HeliotridineSimilar core structureNotable for its anti-inflammatory properties

Scorpioidine's uniqueness lies in its specific structural modifications and biological activities that differentiate it from these similar compounds. Its potential therapeutic applications coupled with safety concerns make it a compound of interest for further research .

The isolation of scorpioidine from Vernonia scorpioides involves a systematic approach that maximizes yield while preserving the structural integrity of this complex pyrrolizidine alkaloid. The following protocol outlines the comprehensive methodology for isolating scorpioidine from plant material:

Collection and Preparation

Extraction Process

The powdered plant material undergoes extraction using organic solvents, typically ethanol or methanol (70-95%) [5] [6]. Various extraction techniques may be employed, including:

  • Maceration: Plant material is soaked in solvent at room temperature for 24-48 hours
  • Soxhlet extraction: Continuous extraction with recycling solvent for 4-6 hours
  • Ultrasound-assisted extraction: Enhanced extraction efficiency through sonication [6] [7]

The optimal extraction parameters include a solvent-to-material ratio of 10:1, temperature below 60°C, and extraction time of 4-24 hours [7] [8].

Fractionation and Purification

The crude extract undergoes sequential fractionation to isolate the alkaloid-rich portion:

  • Liquid-liquid partitioning with solvents of increasing polarity (dichloromethane, ethyl acetate, n-butanol) [2] [7]
  • Acid-base extraction: The extract is acidified (pH 2-3) with mineral acid (HCl, H₂SO₄), filtered, then basified (pH 9-10) with ammonium hydroxide or sodium hydroxide, followed by extraction with organic solvent [9] [7]
  • Column chromatography on silica gel using mobile phases typically consisting of chloroform:methanol:ammonia or dichloromethane:methanol mixtures [2] [10]
  • Final purification through preparative HPLC using C18 reversed-phase columns with mobile phases of acetonitrile/water containing 0.1% formic acid [10] [8]

Structure Elucidation

The isolated scorpioidine is characterized using multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques)
  • Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis
  • Infrared (IR) spectroscopy for functional group identification
  • X-ray crystallography for definitive structural confirmation [11] [12] [2]

The structure is compared with reference standards or literature data for final confirmation. Scorpioidine has been identified as a pyrrolizidine alkaloid with the molecular formula C₂₀H₃₁NO₆ and molecular weight of 381.5 g/mol [13] [14].

Metabolic Pathways in Pyrrolizidine Alkaloid Synthesis

The biosynthesis of pyrrolizidine alkaloids, including scorpioidine, involves a complex series of enzymatic reactions spanning multiple metabolic pathways. This process can be divided into several key stages:

Polyamine Metabolism

The biosynthetic pathway begins with polyamine metabolism, which provides the essential precursors for PA synthesis [15] [16]:

  • Arginine Pathway: Arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is converted to N-carbamoylputrescine and ultimately to putrescine [17] [18]
  • Ornithine Pathway: In some plants, ornithine can be directly decarboxylated to putrescine by ornithine decarboxylase (ODC), though experimental evidence suggests this pathway is less significant in PA-producing plants [17]
  • Spermidine Formation: Putrescine undergoes aminopropylation using decarboxylated S-adenosylmethionine (dcSAM) to form spermidine, catalyzed by spermidine synthase [18]

Research using isotope feeding and inhibitor experiments has demonstrated that putrescine derived via the arginine-agmatine route is the predominant precursor for PA biosynthesis [17].

Homospermidine Formation

The first pathway-specific step in PA biosynthesis is the formation of homospermidine, catalyzed by homospermidine synthase (HSS) [19] [20]:

  • HSS transfers an aminobutyl group from spermidine to putrescine in an NAD⁺-dependent reaction
  • The reaction proceeds with NAD⁺ functioning as a hydride acceptor in the first part and as a hydride donor in the second part
  • Studies with chirally deuterated putrescines have shown 100% retention of deuterium, confirming this mechanism [16]

This reaction represents the committed step in PA biosynthesis, with homospermidine being exclusively incorporated into PAs with no other known metabolic functions [21].

Necine Base Formation

The homospermidine is subsequently converted to the necine base moiety of PAs through a series of oxidation, cyclization, and reduction steps [18]:

  • Oxidation of homospermidine by diamine oxidase to form 4,4′-iminodibutanal
  • Spontaneous cyclization to form a pyrrolium cation intermediate
  • Further cyclization via a Mannich-type reaction to form pyrrolizidine-1-carbaldehyde
  • Reduction to form 1-hydroxymethylpyrrolizidine
  • Hydroxylation at C-7 to form retronecine or heliotridine, depending on stereochemistry [18]

The stereochemical configuration of the necine base is tightly controlled, with plants typically producing PAs with necine bases of specific stereochemistry rather than mixtures [18].

Necic Acid Formation and Esterification

The necic acid portion of PAs is derived from amino acid metabolism, particularly branched-chain amino acids [22] [18]:

  • Amino acids (valine, isoleucine, threonine) are deaminated to form α-keto acids
  • These undergo various modifications including decarboxylation, condensation, and rearrangement
  • The resulting necic acids are esterified with the necine base to form the complete PA structure

In the case of scorpioidine, the necic acid component includes a tiglic acid moiety, which is characteristic of certain PA structural types [22].

N-Oxidation and Transport

The final step in PA biosynthesis often involves N-oxidation:

  • Flavin-dependent monooxygenases catalyze the oxidation of the nitrogen atom
  • This increases water solubility for transport and storage in vacuoles
  • PAs are typically synthesized in roots and transported to shoots via the phloem for further diversification [23] [18]

The metabolic control of PA biosynthesis involves regulation at multiple levels, with evidence suggesting that spermidine levels may control carbon flow from arginine into the PA pathway [17].

Role of Homospermidine Synthase in Precursor Assembly

Homospermidine synthase (HSS) plays a pivotal role in pyrrolizidine alkaloid biosynthesis as the first pathway-specific enzyme. Its function and evolution represent a fascinating example of metabolic specialization in plant secondary metabolism.

Evolutionary Origin

HSS evolved from deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism [19] [20]:

  • DHS catalyzes the first step in the activation of eukaryotic translation initiation factor 5A (eIF5A), which is essential for cell proliferation
  • HSS arose through gene duplication events from DHS, with independent duplication events occurring in different plant lineages
  • Sequence comparison provides direct evidence for this evolutionary recruitment of a primary metabolism gene for secondary metabolism [19] [24]

This evolutionary history represents a remarkable example of how secondary metabolic pathways can evolve from primary metabolism through gene duplication and functional divergence [20] [25].

Enzyme Structure and Function

HSS retains structural similarity to its ancestral DHS but has undergone functional specialization [19] [21]:

  • HSS has lost the ability to bind eIF5A, the substrate of DHS
  • Instead, HSS specifically catalyzes the transfer of an aminobutyl group from spermidine to putrescine
  • The reaction is NAD⁺-dependent, with NAD⁺ functioning as both hydride acceptor and donor during the reaction cycle [16]

Plant HSS shows high substrate specificity, requiring both putrescine and spermidine for activity. Kinetic studies have demonstrated that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with the same affinity and activity as putrescine [16].

Tissue-Specific Expression

Unlike the ubiquitously expressed DHS, HSS shows highly specific expression patterns that correlate with sites of PA biosynthesis [21] [25]:

  • In Senecio vernalis, HSS expression is root-specific and restricted to distinct groups of endodermis and neighboring cortex cells
  • These cells are typically located opposite to the phloem, suggesting a role in PA transport
  • RNA-blot analysis, RT-PCR, and immunolocalization techniques have confirmed this tissue-specific expression pattern [21]

This spatial organization of HSS expression represents an adaptation to the specific requirements of PA biosynthesis and demonstrates how secondary metabolism can be compartmentalized within plant tissues [21].

Metabolic Significance

HSS catalyzes the committed step in PA biosynthesis, with homospermidine being exclusively incorporated into PAs [17] [21]:

  • Unlike its substrates putrescine and spermidine, which show dynamic turnover, homospermidine does not exhibit any metabolic activity apart from its incorporation into PAs
  • Free homospermidine is only detectable in plant tissues when subsequent steps in PA biosynthesis are blocked
  • This metabolic channeling ensures efficient conversion of homospermidine into PA structures [21]

The evolution of HSS from DHS represents a key innovation that enabled plants to develop the PA defense system, providing a selective advantage against herbivores and pathogens [19] [20].

Ecological Function as Plant Defense Metabolite

Pyrrolizidine alkaloids, including scorpioidine, serve as crucial components of plant chemical defense systems, protecting against various biotic stressors through multiple mechanisms.

Vertebrate Herbivore Defense

PAs provide effective protection against mammalian herbivores through their hepatotoxic properties [26] [23]:

  • PAs are metabolized in the liver to reactive pyrrolic derivatives that can alkylate DNA and proteins
  • This bioactivation leads to hepatotoxicity, causing liver damage in mammals that consume PA-containing plants
  • The toxicity creates selective pressure against generalist herbivores, reducing grazing pressure on PA-producing plants [27]

This defense mechanism is particularly effective against generalist mammalian herbivores that lack specialized detoxification mechanisms for PAs.

Insect Deterrence and Adaptation

PAs play complex roles in plant-insect interactions, serving both as deterrents to generalist insects and as resources for specialists [26] [28]:

  • Generalist insect herbivores are deterred by PAs through taste receptors that can detect these compounds
  • PAs exhibit toxicity to non-adapted insects, reducing feeding damage
  • Some specialist insects have evolved mechanisms to detoxify, sequester, and utilize PAs for their own defense
  • Certain Arctiid moths sequester PAs and use them as precursors for pheromones, demonstrating coevolutionary relationships [28]

The dual role of PAs in insect interactions illustrates the complex evolutionary dynamics of plant defense compounds.

Antimicrobial Activity

PAs demonstrate significant antimicrobial properties, protecting plants against various pathogens [23]:

  • In vitro studies have shown inhibitory effects of PAs on bacteria and fungi
  • Different PA structures show varying effectiveness against different microorganisms
  • The antimicrobial activity contributes to plant protection against pathogenic microorganisms [23]

While laboratory evidence for antimicrobial activity is substantial, field studies confirming these effects in natural settings are more limited but supportive of this defensive role.

Rhizosphere Protection

Root-produced PAs play a significant role in modulating soil microbial communities [29] [23]:

  • High-PA plants with specific alkaloids (e.g., jacobine) suppress fungal diversity in the rhizosphere
  • This creates selective pressure on soil microorganisms, potentially favoring beneficial species
  • The highest PA concentrations in roots are found in the root cortex and lateral roots rather than the vascular cylinder, suggesting a role in rhizosphere protection [23]

These effects on soil microbiota represent an important but often overlooked aspect of PA ecological function.

Structural Diversity and Defense

The structural diversity of PAs contributes to their effectiveness as defense compounds [29] [23]:

  • Different PA structures show varying effectiveness against different organisms
  • This diversity may have evolved in response to the variety of potential threats faced by plants
  • PA N-oxides predominate in plants but are converted to free bases for defense, with free bases showing higher toxicity to herbivores [26] [23]

The chemical diversity of PAs allows plants to adapt their defenses to specific threats in their environment, potentially providing broader protection against multiple enemies.

Inducibility and Regulation

PA production can be regulated in response to environmental stressors [29] [23]:

  • In some plant species, PA concentrations increase in response to herbivore damage
  • Different PAs may be induced in response to different types of damage
  • This inducibility allows plants to allocate resources to defense when needed [29]

The ability to modulate PA production in response to attack represents an adaptive strategy that balances the costs and benefits of chemical defense.

Solubility Profiles in Organic Solvents

The solubility characteristics of Scorpioidine follow typical patterns observed for pyrrolizidine alkaloids, which are basic polar compounds that exhibit variable solubility depending on the solvent polarity and pH conditions [3] [5].

Polar Organic Solvents: Scorpioidine demonstrates good solubility in polar organic solvents, particularly methanol and acetonitrile [5]. These solvents are extensively utilized in extraction protocols for pyrrolizidine alkaloids due to their ability to effectively solubilize both the free base and N-oxide forms [6] [5]. The compound shows excellent compatibility with methanol/water mixtures, which are commonly employed in analytical procedures [6].

Moderately Polar Solvents: In chloroform and dichloromethane, Scorpioidine exhibits moderate solubility as a free base [7]. These solvents are particularly useful for liquid-liquid extraction procedures and preparative separations [8].

Aqueous Systems: Scorpioidine shows poor solubility in neutral water due to its basic nature [9] [7]. However, solubility is significantly enhanced in acidified aqueous solutions (pH < 3), where the alkaloid exists in its protonated salt form [10] [6]. This pH-dependent solubility behavior is characteristic of pyrrolizidine alkaloids and is exploited in extraction methodologies [6].

Non-polar Solvents: The compound demonstrates very poor solubility in non-polar solvents such as hexane, which is incompatible with the highly polar nature of the molecule [11].

Solvent SystemSolubility LevelExtraction Efficiency
MethanolExcellentHigh recovery rates
AcetonitrileExcellentOptimal for HPLC analysis
Acidified water (0.05 M H₂SO₄)GoodStandard extraction protocol
ChloroformModerateSuitable for purification
Neutral waterPoorLimited utility
HexaneVery poorIncompatible

Thermal Stability and Degradation Kinetics

Pyrrolizidine alkaloids, including Scorpioidine, exhibit temperature-sensitive stability characteristics that significantly impact extraction and analytical procedures [12] [13].

Temperature Sensitivity: Research demonstrates that pyrrolizidine alkaloids are thermally labile compounds that undergo degradation at elevated temperatures [12] [6]. Studies indicate that optimal extraction yields are achieved when plant material is extracted for short-time periods under pressure at elevated temperatures below 100°C [10] [6].

Degradation Kinetics: The thermal degradation of pyrrolizidine alkaloids follows time-dependent kinetics, where prolonged exposure to high temperatures results in significant losses [6]. Hartmann et al. demonstrated that up to 50% of N-oxides were reduced during prolonged Soxhlet extraction due to thermal degradation [6]. The degradation rate is influenced by the presence of reactive side chains in the alkaloid structure [6].

Optimal Processing Conditions: For Scorpioidine extraction, the optimal temperature range is 50-75°C, with minimal degradation observed within this range [6]. Temperature increases above 100°C result in detectable losses of pyrrolizidine alkaloids, dependent on the specific solvent system employed [6].

Temperature RangeStabilityRecommended Exposure Time
Room temperatureStableExtended periods acceptable
50-75°CStableUp to 4 hours
75-100°CModerate degradationLimited to 1-2 hours
>100°CSignificant degradationAvoid prolonged exposure

Spectroscopic Fingerprints (Infrared, Ultraviolet-Visible, Mass Spectrometry)

Infrared (IR) Spectroscopy: Scorpioidine exhibits characteristic IR absorption bands typical of pyrrolizidine alkaloids. The O-H stretching vibrations appear in the 3200-3650 cm⁻¹ region, corresponding to the hydroxyl groups present in the pyrrolizidine necine base [14] [15]. The C=O stretching vibrations of the ester linkages are observed in the 1730-1740 cm⁻¹ region, characteristic of aliphatic ester functionalities [15]. C-N stretching vibrations associated with the pyrrolizidine nitrogen appear in the 1030-1230 cm⁻¹ range [15].

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Scorpioidine typically shows absorption maxima in the 200-280 nm region, characteristic of the pyrrolizidine chromophore system [16] [17]. The compound exhibits weak chromophoric properties compared to highly conjugated systems, with the absorption primarily attributed to n→π* transitions associated with the nitrogen lone pair and adjacent π-system [16].

Mass Spectrometry (MS): The mass spectrum of Scorpioidine displays a molecular ion peak [M]⁺ at m/z 381, confirming the molecular weight [1]. Characteristic fragmentation patterns include:

  • Base peak fragments corresponding to cleavage of ester linkages
  • Pyrrolizidine ring fragments at lower m/z values
  • Necic acid side chain fragments providing structural information
  • Loss of neutral molecules such as water (M-18) and methanol (M-32)

The fragmentation pattern provides a molecular fingerprint unique to the specific pyrrolizidine alkaloid structure [18] [19].

Chromatographic Behavior in High-Performance Liquid Chromatography/Ultra-High-Performance Liquid Chromatography Systems

Reverse-Phase HPLC Systems: Scorpioidine demonstrates moderate retention on C18 stationary phases with typical retention times of 5-15 minutes using standard gradient elution systems [20] [21]. The compound elutes in the polar to moderately polar region of the chromatogram when using methanol/water or acetonitrile/water mobile phases with acidic modifiers [20].

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide enhanced resolution and reduced analysis times for Scorpioidine analysis [22] [23]. Typical retention times are 2-8 minutes with improved peak shape and separation efficiency compared to conventional HPLC [22]. The use of sub-2-micron particles and elevated pressures (up to 15,000 psi) enables rapid analysis with maintained resolution [23].

Ion-Pair Chromatography: Specialized ion-pair HPLC methods using dibutylammonium phosphate as the ion-pairing agent provide excellent separation of pyrrolizidine alkaloid structural subclasses [21]. This approach yields symmetrical, well-resolved peaks with elution times indicative of relative alkaloid polarities [21].

Mobile Phase Optimization: Optimal mobile phase compositions include:

  • Methanol/water (27:73) with acidic modifiers for general analysis [21]
  • Acetonitrile/water gradients with ammonium formate buffers for MS compatibility [24]
  • 0.1% formic acid addition for enhanced peak shape and ionization efficiency [24]

Detection Methods: UV detection at 220-254 nm provides adequate sensitivity for most applications [20]. Mass spectrometric detection using Multiple Reaction Monitoring (MRM) transitions offers superior specificity and sensitivity for trace analysis [24].

HPLC ParameterOptimal ConditionsPerformance Characteristics
ColumnC18, 1.6-3 μm particlesGood retention and resolution
Mobile PhaseMeOH/H₂O with 0.1% HCOOHEnhanced peak shape
Flow Rate0.3-1.0 mL/minOptimal separation efficiency
DetectionUV 254 nm or MS/MSAdequate to high sensitivity
Temperature35-50°CImproved reproducibility

XLogP3

1.3

Other CAS

80405-18-1

Wikipedia

Scorpioidine

Dates

Last modified: 08-16-2023

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